molecular formula C6H10O3 B14707995 4-Ethoxyoxolan-2-one CAS No. 20514-71-0

4-Ethoxyoxolan-2-one

Cat. No.: B14707995
CAS No.: 20514-71-0
M. Wt: 130.14 g/mol
InChI Key: HEWVYVNDGPNJQQ-UHFFFAOYSA-N
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Description

4-Ethoxyoxolan-2-one is an organic compound with the molecular formula C6H10O3 It is a member of the oxolane family, which are cyclic ethers with a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyoxolan-2-one can be achieved through several methods. One common approach involves the reaction of ethyl chloroacetate with ethylene glycol in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Ethoxyoxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethoxyoxolan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the principles of organic chemistry, including nucleophilic substitution and electrophilic addition.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyoxolan-2-one: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-Hydroxyoxolan-2-one: Contains a hydroxyl group, making it more reactive in certain conditions.

    4-Methyl-4-hydroxyoxolan-2-one: A methylated derivative with different chemical properties.

Uniqueness

4-Ethoxyoxolan-2-one is unique due to its specific ethoxy group, which imparts distinct chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

20514-71-0

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-ethoxyoxolan-2-one

InChI

InChI=1S/C6H10O3/c1-2-8-5-3-6(7)9-4-5/h5H,2-4H2,1H3

InChI Key

HEWVYVNDGPNJQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)OC1

Origin of Product

United States

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